molecular formula C15H13NO B14408762 2-(2-Phenylethyl)-1,3-benzoxazole CAS No. 83318-25-6

2-(2-Phenylethyl)-1,3-benzoxazole

Cat. No.: B14408762
CAS No.: 83318-25-6
M. Wt: 223.27 g/mol
InChI Key: OVIWOLXACFGATB-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a phenylethyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-benzoxazole can be achieved through several methods. One common approach involves the cyclization of o-aminophenol with phenylacetic acid derivatives under acidic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-bromoethylbenzene to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as aluminum chloride (AlCl3) or Raney Nickel are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(2-Phenylethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to receptor sites, altering signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethyl)-1,3-benzoxazole is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

CAS No.

83318-25-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2

InChI Key

OVIWOLXACFGATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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